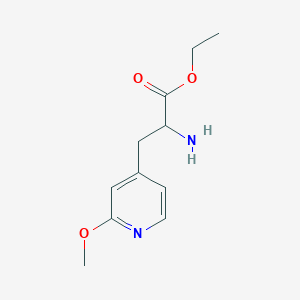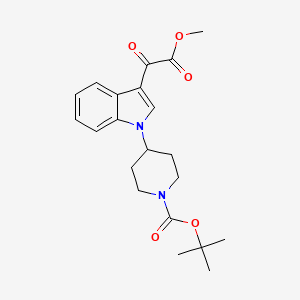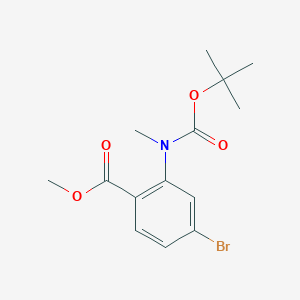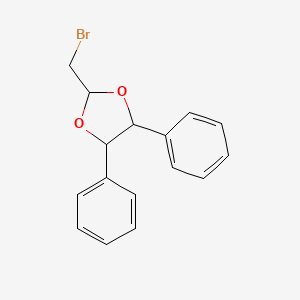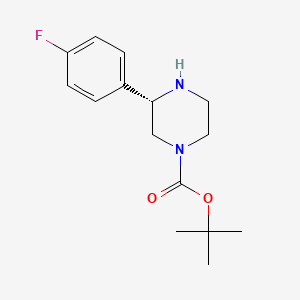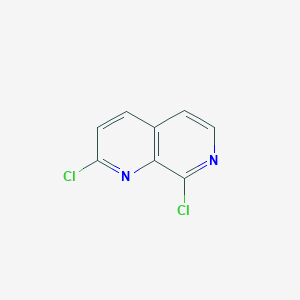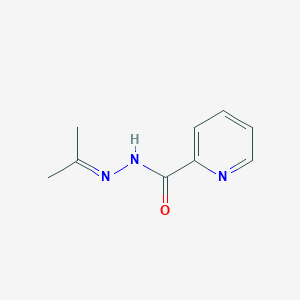
N-(propan-2-ylideneamino)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(propan-2-ylideneamino)pyridine-2-carboxamide is a chemical compound with the molecular formula C9H11N3O It is a derivative of pyridine carboxamide, characterized by the presence of an isopropylideneamino group attached to the nitrogen atom of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(propan-2-ylideneamino)pyridine-2-carboxamide can be synthesized through a condensation reaction between pyridine-2-carboxylic acid and isopropylideneamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by the addition of isopropylideneamine under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(propan-2-ylideneamino)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, alkoxides; reactions may require catalysts or specific conditions such as elevated temperatures or the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine carboxamides.
Aplicaciones Científicas De Investigación
N-(propan-2-ylideneamino)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other enzymes.
Medicine: Explored for its antimicrobial properties, including activity against Mycobacterium tuberculosis and other pathogens.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers
Mecanismo De Acción
The mechanism of action of N-(propan-2-ylideneamino)pyridine-2-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its inhibitory effects. Additionally, its ability to induce autophagy in cells has been observed, contributing to its antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(propan-2-ylideneamino)pyridine-4-carboxamide
- Pyridine-2-carboxamide
- Pyridine-4-carboxamide
Uniqueness
N-(propan-2-ylideneamino)pyridine-2-carboxamide is unique due to its specific structural features, such as the isopropylideneamino group attached to the pyridine ring. This structural modification imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its interactions with molecular targets .
Propiedades
Número CAS |
55101-19-4 |
|---|---|
Fórmula molecular |
C9H11N3O |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
N-(propan-2-ylideneamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H11N3O/c1-7(2)11-12-9(13)8-5-3-4-6-10-8/h3-6H,1-2H3,(H,12,13) |
Clave InChI |
TWHMIBPBRCXLCN-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=O)C1=CC=CC=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


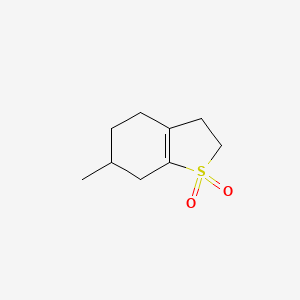
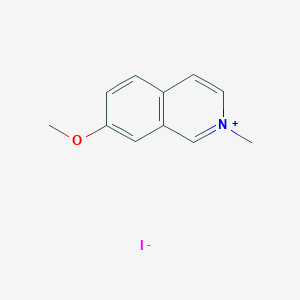
![6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14014606.png)
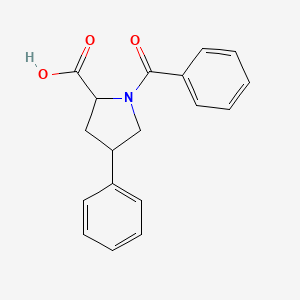
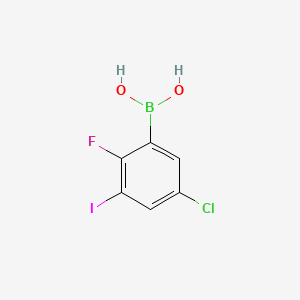
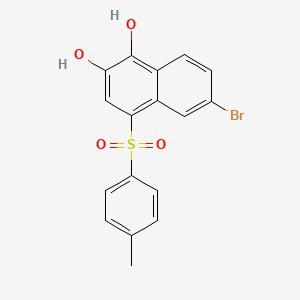
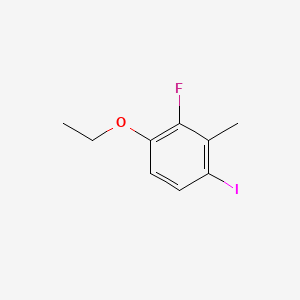
![4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]-](/img/structure/B14014627.png)
